(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol
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Overview
Description
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclopentyl group and a methyl group attached to the pyrazole ring, along with a methanol group at the 4-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol can be achieved through various synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. This reaction is typically carried out in the presence of a catalyst such as vitamin B1, which facilitates the formation of the pyrazole ring . The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Pyrazole derivatives are explored for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials, such as fluorescent probes and organic nonlinear optical materials
Mechanism of Action
The mechanism of action of (1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(1-Cyclopentyl-1H-pyrazol-4-yl)methanol: Similar in structure but lacks the methyl group at the 3-position.
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methanamine: Contains an amine group instead of a methanol group.
(1-Methylpyrazol-4-yl)methanol: Similar structure but lacks the cyclopentyl group.
Uniqueness
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol is unique due to the presence of both a cyclopentyl group and a methyl group on the pyrazole ring, along with a methanol group at the 4-position. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
(1-cyclopentyl-3-methylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C10H16N2O/c1-8-9(7-13)6-12(11-8)10-4-2-3-5-10/h6,10,13H,2-5,7H2,1H3 |
InChI Key |
BBCORGKSFDBVBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CO)C2CCCC2 |
Origin of Product |
United States |
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